molecular formula C14H13NO4 B2705905 Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate CAS No. 300814-13-5

Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate

Cat. No.: B2705905
CAS No.: 300814-13-5
M. Wt: 259.261
InChI Key: SQMSCBYSKMQSQQ-UHFFFAOYSA-N
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Description

Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate (CAS: Not specified in search results

Properties

IUPAC Name

ethyl 4-(furan-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-2-18-14(17)10-5-7-11(8-6-10)15-13(16)12-4-3-9-19-12/h3-9H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMSCBYSKMQSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200855
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a furan ring attached to an amide functional group, which is further linked to a benzoate moiety. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, modulating signaling pathways that regulate cellular functions.
  • Protein Interaction Disruption : The compound may disrupt protein-protein interactions, which are crucial for various cellular processes.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For example, it has been investigated for its effects on histone-lysine N-methyltransferase EZH2, a target in cancer therapy. Inhibition of EZH2 can lead to reactivation of tumor suppressor genes and reduced cancer cell proliferation .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Research indicates that derivatives similar to this compound exhibit significant antibacterial and antifungal activities, suggesting its potential use in treating infections .

Research Findings and Case Studies

StudyFindings
Anticancer Study This compound demonstrated significant inhibition of EZH2 activity in vitro, leading to decreased viability of cancer cell lines .
Antimicrobial Evaluation The compound exhibited notable inhibitory effects against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Structure-Activity Relationship (SAR) Variations in the furan and benzoate moieties were analyzed, revealing that specific substitutions enhance biological activity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate exhibit potential anticancer properties. For instance, research has demonstrated that derivatives of furan-based compounds can inhibit the growth of cancer cells by targeting specific molecular pathways associated with tumor growth. A notable example includes the inhibition of EZH2, a gene implicated in various cancers, where such compounds have shown to restore sensitivity to interferon treatments in prostate cancer cell lines .

Mechanism of Action
The mechanism by which this compound exerts its effects involves modulation of epigenetic regulators and signaling pathways. This compound may interfere with histone methylation processes, leading to altered gene expression profiles that favor apoptosis in cancer cells. Studies suggest that it can enhance the efficacy of existing cancer therapies when used in combination with other agents .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal strains.

Case Study: Antimicrobial Efficacy
A study conducted on a series of furan derivatives showed promising results against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The minimum inhibitory concentration (MIC) values indicated that certain derivatives exhibited strong antibacterial properties, suggesting that this compound could be further explored as a lead compound for developing new antimicrobial agents .

Material Science Applications

In addition to its biological applications, this compound can be utilized in material science. Its structural properties lend themselves to the development of polymers and coatings with enhanced thermal stability and mechanical strength.

Polymer Development
Research has highlighted the potential for incorporating furan derivatives into polymer matrices to improve their performance characteristics. This compound can serve as a monomer or additive in the synthesis of high-performance polymers, which are useful in various industrial applications .

Data Table: Summary of Applications

Application AreaCompound ActivityKey Findings
Medicinal ChemistryAnticancer ActivityInhibits EZH2; enhances interferon response .
AntimicrobialBacterial and Fungal InhibitionEffective against Staphylococcus aureus and Candida albicans .
Material SciencePolymer SynthesisImproves thermal stability and mechanical properties .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Steric Properties

Fluorinated Analogues
  • Ethyl 4-[(4-fluorobenzoyl)amino]benzoate (CAS 1260644-01-6): Replacing the furan-2-ylcarbonyl group with a 4-fluorobenzoyl moiety introduces strong electron-withdrawing effects due to fluorine’s electronegativity. This alteration likely reduces electron density on the benzene ring, impacting reactivity in electrophilic substitution reactions. Such fluorinated derivatives are often explored for enhanced metabolic stability in drug design .
  • This compound’s melting point and solubility may differ significantly from the furan-containing analogue .
Bulkier Substituents
  • Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate: The bulky tert-butyl groups and intramolecular hydrogen bonding (O–H···N) in this Schiff base derivative enhance thermal stability and influence crystal packing. In contrast, the furan-containing compound lacks such steric bulk, which may result in lower melting points .
Heterocyclic Analogues
  • Ethyl 4-((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate: The benzoimidazole ring provides basicity and hydrogen-bonding sites, which could enhance binding to biological targets compared to the neutral furan ring. This compound has a reported melting point of 255°C, suggesting higher crystallinity than the furan derivative .
  • Ethyl-4-(7-nitro-2.1,3-benzoxadiazole-4-yl)amino benzoate: The nitrobenzoxadiazole group is strongly electron-withdrawing, conferring fluorescence properties absent in the furan analogue. Such derivatives are often used as probes in bioimaging .

Physical Properties and Crystallography

  • Melting Points : Fluorinated and heterocyclic derivatives (e.g., 255°C for benzoimidazole-containing compounds) generally exhibit higher melting points than the furan analogue due to enhanced intermolecular interactions .
  • Crystal Packing: Schiff bases like Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate form intramolecular hydrogen bonds, stabilizing specific conformations. The furan derivative’s packing may rely on weaker van der Waals forces .

Data Tables

Table 1: Key Structural and Physical Properties of Selected Analogues

Compound Name Substituent Molecular Weight Melting Point (°C) Key Feature Reference ID
Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate Furan-2-carbonylamino 259.26 Not reported Aromatic, moderate solubility
Ethyl 4-[(4-fluorobenzoyl)amino]benzoate 4-Fluorobenzoyl 287.28 Not reported Electron-withdrawing, stable
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxy)benzylidene] Bulky tert-butyl, hydroxyl 397.51 Not reported Intramolecular H-bonding
Ethyl 4-((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate Benzoimidazole 295.33 255 High crystallinity

Q & A

Q. Advanced

  • In vitro assays : Test against HeLa cells using MTT assays. For example, 100 μM may inhibit 26% of cells, but higher concentrations (150 μM) might reduce efficacy due to aggregation or cytotoxicity .
  • Mechanistic studies : Probe interactions with DNA topoisomerases via fluorescence quenching or molecular docking .
  • Data contradictions : Nonlinear dose-response curves may require re-evaluation of solubility or metabolic stability .

How do structural modifications (e.g., substituent variation) influence biological activity?

Q. Advanced

  • Thiophene vs. furan substitution : Thiophene derivatives (e.g., PROPYL 2-[(2-furylcarbonyl)amino]-3-thiophenecarboxylate) show enhanced π-stacking but reduced solubility .
  • Amino group functionalization : Hydrazine derivatives (e.g., ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate) exhibit higher antitumor activity due to improved hydrogen bonding .
    Comparative SAR Table :
DerivativeIC₅₀ (HeLa)Key Feature
Parent compound>150 μMBaseline activity
Hydrazine-modified100 μMEnhanced H-bonding
Thiophene-substituted75 μMImproved π-interactions
Data from

What computational tools are recommended for visualizing and validating crystallographic data?

Q. Advanced

  • ORTEP-3 : Generates thermal ellipsoid plots to assess anisotropic displacement .
  • WinGX Suite : Integrates SHELX output for structure validation via residual density maps .
  • Mercury CSD : Analyzes packing diagrams and hydrogen-bond networks .

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